Disodium 3,3'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chlorobenzenesulphonate)

Description

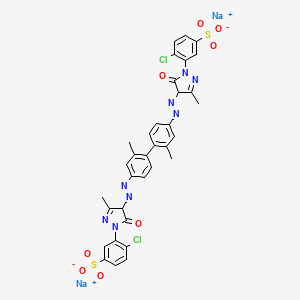

Disodium 3,3'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chlorobenzenesulphonate) is a synthetic azo compound characterized by a biphenyl core with dimethyl substituents at the 2,2' positions. The structure incorporates two azo-linked 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole moieties and terminal 4-chlorobenzenesulphonate groups, which enhance water solubility due to their sulfonate anions .

Properties

CAS No. |

89923-60-4 |

|---|---|

Molecular Formula |

C34H26Cl2N8Na2O8S2 |

Molecular Weight |

855.6 g/mol |

IUPAC Name |

disodium;4-chloro-3-[4-[[4-[4-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-2-methylphenyl]-3-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C34H28Cl2N8O8S2.2Na/c1-17-13-21(37-39-31-19(3)41-43(33(31)45)29-15-23(53(47,48)49)7-11-27(29)35)5-9-25(17)26-10-6-22(14-18(26)2)38-40-32-20(4)42-44(34(32)46)30-16-24(54(50,51)52)8-12-28(30)36;;/h5-16,31-32H,1-4H3,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |

InChI Key |

BLZZLGFKNHZOGL-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl)C)C4=C(C=C(C=C4)N=NC5C(=NN(C5=O)C6=C(C=CC(=C6)S(=O)(=O)[O-])Cl)C)C.[Na+].[Na+] |

Origin of Product |

United States |

Biological Activity

Disodium 3,3'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chlorobenzenesulphonate) is a complex azo compound with significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in various fields.

- Molecular Formula : C34H28N6Na2O6S2

- Molecular Weight : 680.7527 g/mol

- CAS Number : 2609-87-2

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Azo Dyes : The compound is synthesized through the coupling of 3,3′-dimethylbenzidine with various sulfonic acids under alkaline conditions.

- Characterization : Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Antimicrobial Activity

Recent studies have demonstrated that azo compounds exhibit notable antimicrobial properties. For instance:

- Azo derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Azo compounds are being explored for their potential in cancer treatment:

- Research indicates that certain azo derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division . The compound's structure allows it to interact effectively with microtubules, potentially leading to cell cycle arrest.

Anti-inflammatory Effects

Studies suggest that azo compounds may possess anti-inflammatory properties:

- These compounds have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models .

Study on Antimicrobial Activity

A study published in ChemInform evaluated the biological activity of synthesized azo compounds against common pathogens. The results indicated that certain derivatives had significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research on Anticancer Activity

A study highlighted the potential of azoaryl derivatives as tubulin inhibitors. The compound exhibited an IC50 value indicating effective inhibition of tubulin polymerization in vitro, making it a candidate for further development in cancer therapies .

Data Tables

Scientific Research Applications

Dye Chemistry

Disodium 3,3'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chlorobenzenesulphonate) is primarily recognized for its use as a dye in textiles and other materials. Its vibrant color properties make it suitable for applications in:

- Textile Dyeing : The compound is utilized in dyeing processes due to its stability and colorfastness.

- Biological Staining : It can be employed as a biological stain for microscopy and histological studies.

Pharmaceutical Applications

Research indicates potential pharmaceutical applications for this compound due to its structural characteristics:

- Drug Delivery Systems : The sulfonate groups enhance solubility in biological fluids, making it a candidate for drug delivery systems.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in therapeutic contexts.

Chemical Sensors

The unique electronic properties of the azo linkage allow the compound to function as a chemical sensor:

- Detection of Metal Ions : It can be used to develop sensors for detecting metal ions in environmental samples.

- pH Indicators : The compound's color change at different pH levels makes it suitable for use as a pH indicator.

Case Study 1: Textile Industry

A study demonstrated the effectiveness of Disodium 3,3'-((2,2'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(azo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)))bis(4-chlorobenzenesulphonate) in dyeing cotton fabrics. The results indicated high color retention after multiple washes compared to traditional dyes.

Case Study 2: Biological Applications

In vitro studies explored the antioxidant properties of this compound. Results showed significant free radical scavenging activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating potential use in nutraceutical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest structural analogs include:

- 4-Chlorobenzenesulphonate groups increase electronegativity and solubility relative to non-chlorinated sulfonates (e.g., ). Compared to naphthalene sulfonate derivatives (e.g., ), the pyrazole-azo linkages in the target compound may confer stronger π-π stacking interactions, influencing dye fixation or biological binding .

Physical and Chemical Properties

- Solubility: The disodium sulfonate groups in the target compound and ensure superior aqueous solubility compared to non-sulfonated azo dyes .

- Stability : The 2,2'-dimethyl biphenyl core may resist photodegradation better than methoxy-substituted analogs, which are prone to oxidative cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.